5-Ethyl-2-methylpyridine

Catalog No.
S564639
CAS No.
104-90-5
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-methylpyridine

CAS Number

104-90-5

Product Name

5-Ethyl-2-methylpyridine

IUPAC Name

5-ethyl-2-methylpyridine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3

InChI Key

NTSLROIKFLNUIJ-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C

solubility

0.10 M
12 mg/mL at 20 °C
Sol in alc, ether, benzene, dilute acids, concn sulfuric acid
Very soluble in acetone
In water, 1.2 g/100 ml @ 29 °C
Solubility in water, g/l at 20 °C: 12 (moderate)
Slightly soluble in water and fat
Soluble (in ethanol)

Synonyms

2-Methyl-5-ethylpyridine; 3-Ethyl-6-methylpyridine; 5-Ethyl-α-picoline; 6-Methyl-3-ethylpyridine; Aldehydecollidine; Aldehydine; Collidine; MEP; NSC 1984;

Canonical SMILES

CCC1=CN=C(C=C1)C

The exact mass of the compound 5-Ethyl-2-methylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.10 m12 mg/ml at 20 °csol in alc, ether, benzene, dilute acids, concn sulfuric acidvery soluble in acetonein water, 1.2 g/100 ml @ 29 °c12 mg/ml at 20 °csolubility in water, g/l at 20 °c: 12 (moderate)slightly soluble in water and fatsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1984. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

5-Ethyl-2-methylpyridine (MEP) is a highly versatile, dialkylated pyridine derivative primarily utilized as a foundational precursor in the large-scale industrial synthesis of nicotinic acid (Vitamin B3) and as an intermediate for specialized vinylpyridine monomers [1]. Unlike monoalkylated pyridines, MEP features both an ethyl and a methyl group, enabling unique dual-oxidation pathways or selective dehydrogenation. It is a clear liquid with a boiling point of 178 °C and a density of approximately 0.92 g/mL, offering favorable solubility and handling characteristics for high-pressure, liquid-phase industrial processes.

Substituting 5-ethyl-2-methylpyridine with monoalkylated analogs like 3-methylpyridine (3-picoline) fundamentally alters the required synthetic infrastructure and reaction pathways. While 3-picoline is commonly used in gas-phase ammoxidation to yield 3-cyanopyridine (which is subsequently hydrolyzed to niacin), MEP is specifically tailored for direct liquid-phase nitric acid oxidation [1]. This direct oxidation route converts the 5-ethyl and 2-methyl groups into isocinchomeronic acid, which selectively decarboxylates to nicotinic acid without requiring a nitrile intermediate [1]. Furthermore, MEP's specific dialkyl substitution allows for targeted dehydrogenation to 2-methyl-5-vinylpyridine, a critical comonomer in specialized tire-cord adhesives that cannot be produced from simple ethylpyridines [2].

Direct Liquid-Phase Oxidation Efficiency vs. Gas-Phase Ammoxidation

In industrial niacin production, 5-ethyl-2-methylpyridine (MEP) is the established feedstock for direct liquid-phase oxidation using nitric acid at 190–270 °C and 2–8 MPa [1]. This pathway oxidizes both alkyl groups to form isocinchomeronic acid, which decarboxylates directly to nicotinic acid with yields exceeding 90% when optimized with excess HNO3 [1]. In contrast, 3-methylpyridine (3-picoline) is typically subjected to gas-phase ammoxidation at high temperatures (e.g., 380 °C) to form 3-cyanopyridine, requiring a subsequent hydrolysis step to yield niacin [1]. MEP's ability to bypass the nitrile intermediate makes it the required precursor for facilities optimized for liquid-phase dicarboxylic acid pathways.

Evidence DimensionReaction intermediate and pathway
Target Compound Data5-Ethyl-2-methylpyridine: Direct liquid-phase oxidation to isocinchomeronic acid, yielding >90% niacin.
Comparator Or Baseline3-Methylpyridine: Gas-phase ammoxidation to 3-cyanopyridine, requiring secondary hydrolysis.
Quantified DifferenceEliminates the nitrile intermediate step; operates via liquid-phase rather than gas-phase.
ConditionsLiquid-phase HNO3 oxidation (190–270 °C, 2–8 MPa) vs. Gas-phase ammoxidation (380 °C).

Procurement teams sourcing for liquid-phase nitric acid oxidation facilities must select MEP, as 3-methylpyridine cannot undergo the same direct dicarboxylic acid-to-niacin pathway.

Primary Synthesis Yield and Supply Chain Independence

A critical procurement advantage of 5-ethyl-2-methylpyridine is its dedicated, high-yield synthesis route. MEP is produced directly via the liquid-phase condensation of acetaldehyde (or paraldehyde) and ammonia, achieving yields of approximately 65% based on acetaldehyde [1]. Conversely, 3-methylpyridine is predominantly generated as a byproduct of pyridine synthesis (from formaldehyde, acetaldehyde, and ammonia), where pyridine is the primary product and 3-picoline yields are typically lower (40-50%) [1]. This makes MEP supply and pricing independent of global pyridine demand.

Evidence DimensionPrimary synthesis yield and product status
Target Compound Data~65% yield as a primary dedicated product (acetaldehyde + ammonia condensation).
Comparator Or Baseline3-Methylpyridine: ~40-50% yield as a byproduct of pyridine synthesis.
Quantified Difference15-25% higher targeted yield; primary product vs. byproduct.
ConditionsLiquid-phase condensation (MEP) vs. Gas-phase Chichibabin condensation (3-picoline).

Procuring MEP offers greater supply chain stability and dedicated production scalability compared to relying on byproducts of pyridine manufacturing.

Selective Dehydrogenation for Tire-Cord Adhesives

5-Ethyl-2-methylpyridine is uniquely suited for the production of 2-methyl-5-vinylpyridine (MVP) via high-temperature catalytic dehydrogenation over chromium oxide/alumina at 450–800 °C, achieving conversions of ~40-49% and recovered yields of 54-65% in optimized vapor-phase processes[1]. MVP is a highly specialized monomer used alongside butadiene and styrene to formulate terpolymer latexes for bonding organic fiber cords to rubber matrices in tires [2]. While 2-vinylpyridine (derived from 2-ethylpyridine) is also used in these applications, the specific incorporation of the 2-methyl group in MVP modifies the curing rate and mechanical properties of the resulting adhesive resin [2]. MEP is the only direct precursor for MVP.

Evidence DimensionMonomer precursor specificity
Target Compound Data5-Ethyl-2-methylpyridine: Yields 2-methyl-5-vinylpyridine (54-65% recovery yield).
Comparator Or Baseline2-Ethylpyridine: Yields 2-vinylpyridine.
Quantified DifferenceProvides the essential 2-methyl substitution required for specific MVP-styrene-butadiene terpolymer formulations.
ConditionsVapor-phase catalytic dehydrogenation (450–800 °C).

Manufacturers of specific MVP-based tire-cord adhesion latexes must procure MEP, as standard ethylpyridines cannot provide the required dialkylated monomer structure.

Large-Scale Nicotinic Acid Production

Ideal for facilities utilizing the Lonza process or similar liquid-phase nitric acid oxidation systems, where MEP is oxidized to isocinchomeronic acid and decarboxylated to niacin without a nitrile intermediate[1].

Synthesis of Vinylpyridine Terpolymers

Essential precursor for manufacturing 2-methyl-5-vinylpyridine, a critical comonomer used in styrene-butadiene-vinylpyridine (VP) latexes for high-performance tire cord adhesives [2].

Agrochemical and Pharmaceutical Intermediates

Serves as a versatile dialkylated building block where selective functionalization of the ethyl group (via dehydrogenation or oxidation) is required while retaining the 2-methyl group for downstream steric or electronic effects [1].

Physical Description

2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid
COLOURLESS LIQUID.
Colourless liquid; Sharp penetrating aromatic aroma

Color/Form

Colorless liquid

XLogP3

2

Boiling Point

352 °F at 760 mm Hg (USCG, 1999)
178.3 °C
177.8 °C @ 747 mm Hg

Flash Point

155 °F (USCG, 1999)
155 °F, 68 °C (OPEN CUP)
68 °C o.c.

Vapor Density

4.2 (AIR= 1)
Relative vapor density (air = 1): 4.2

Density

0.922 at 68 °F (USCG, 1999)
d0 0.94
Specific gravity: 0.9184 @ 23 °C/4 °C
Density (at 20 °C): 0.92 g/cm³
Relative density of the vapour/air-mixture at °C (air = 1): 1.01
0.917-0.923

LogP

2.39

Odor

Sharp, penetrating odor
Strong aromatic odo

Melting Point

-94.5 °F (USCG, 1999)
-70.9 °C
-70.3 °C (freezing point)
-70.9°C
-70 °C

UNII

WG205CGK3Y

GHS Hazard Statements

Aggregated GHS information provided by 1842 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (99.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (89.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (79.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (10.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (89.25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (84.2%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.17 mm Hg (USCG, 1999)
1.43 mmHg
1.43 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.191

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Impurities

Picolines and other substituted pyridines are by-products

Other CAS

104-90-5

Wikipedia

5-ethyl-2-methylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

... by heating acetaldehyde ammonia in a double vol of abs alc
2-Methyl-5-ethylpyridine is made by a liquid-phase process in a 70% yield from acetaldehyde or ethylene (80% yield).
Reaction of paraldehyde with aqueous ammonia in the liquid phase is carried out at 200-300 °C and 12-13 MPa in the presence of an ammonium salt...to give 2-methyl-5-ethylpyridine in about 70% yield.
2-Methyl-5-ethylpyridine is obtained in the presence of fluoride ions by the reaction of aqueous ammonia with acetaldehyde (or with paraldehyde, which slowly releases the monomer).

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Pyridine, 5-ethyl-2-methyl-: ACTIVE
Picolines and other substituted pyridines are byproducts.

Analytic Laboratory Methods

RIGHT-ANGLE MATRIX IS DESCRIBED FOR INTERPRETING UV DATA ON 2-METHYL-5-ETHYLPYRIDINE, A PRECURSOR OF NICOTINIC ACID, BY SPECTROPHOTOMETRY.
NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample /Pyridine/
Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/

Dates

Last modified: 08-15-2023

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